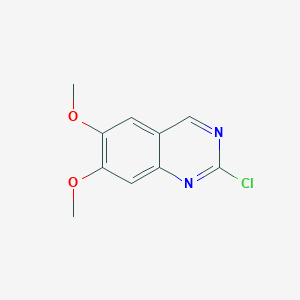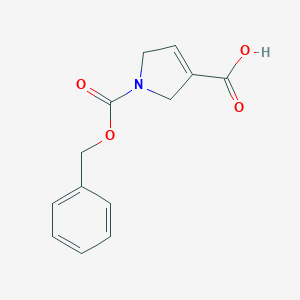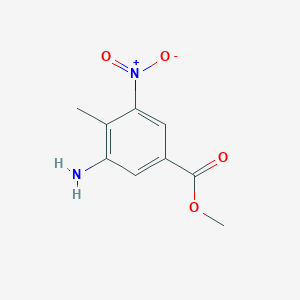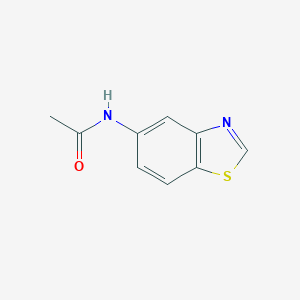
2-氯-6,7-二甲氧基喹唑啉
描述
2-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is used in research and development .
Synthesis Analysis
The synthesis process of 2-Chloro-6,7-dimethoxyquinazoline involves several steps. The initial material is o-dimethoxy benzene. The process includes nitrification of the material with nitric acid to prepare 3, 4-dimethoxy nitrobenzene as the intermediate I; hydrogenating reduction reaction of the intermediate I to prepare 3, 4-dimethoxy aniline as the intermediate II; carbamidating reaction of the intermediate II with triphosgene and cyanamide to synthesize 3, 4-dimethoxy phenyl cyano carbamide as the intermediate III; and cyclohydrolysis of the intermediate III with phosphorus pentachloride and phosphorus oxychloride to obtain 2-chloro-4-amino-6, 7-dimethyl quinazoline as the intermediate IV .Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxyquinazoline consists of a quinazoline core with a chlorine atom at the 2-position and methoxy groups at the 6 and 7 positions .Chemical Reactions Analysis
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .Physical and Chemical Properties Analysis
2-Chloro-6,7-dimethoxyquinazoline has a molecular weight of 224.65 . More detailed physical and chemical properties were not found in the search results.科学研究应用
纺织工业:合成双偶氮分散染料
2-氯-6,7-二甲氧基喹唑啉: 用于合成聚酯织物用杂环双偶氮分散染料 . 这些染料通过重氮化和偶合反应制成,生成的化合物具有优异的耐光性和升华性。 这些染料的环保特性使其在纺织工业中具有重要的商业价值。
环境影响:环保偶氮染料
该化合物是环保偶氮染料的前体,不含致癌芳香胺 . 这一点尤为重要,因为全球正在立法推动消除有害偶氮染料,2-氯-6,7-二甲氧基喹唑啉基染料是更安全的着色材料替代品。
生物活性:药理性质
喹唑啉衍生物,包括2-氯-6,7-二甲氧基喹唑啉,以其药理性质而闻名 . 它们是许多生物碱的一部分,并在染料合成中使用时表现出可能对人类健康产生积极影响的活性。
药物研究:抗癌活性
该化合物是合成具有抗癌活性的分子的关键合成子 . 源自喹唑啉的含氮杂环骨架,如2-氯-6,7-二甲氧基喹唑啉,在癌症治疗研究中显示出良好的效果。
材料科学:染料对织物的亲和力
研究表明,源自2-氯-6,7-二甲氧基喹唑啉的染料对聚酯和丙烯酸纤维具有很强的亲和力 . 这使得它们适合在材料科学应用中使用,在这些应用中,染料稳定性和织物相容性至关重要。
光谱分析:染料的表征
从2-氯-6,7-二甲氧基喹唑啉合成的染料使用各种光谱技术进行表征,包括红外光谱、1H NMR、13C NMR和紫外可见分析 . 这有助于理解染料结构及其与不同底物的相互作用。
化学:合成单偶氮分散染料
2-氯-6,7-二甲氧基喹唑啉: 也用于合成单偶氮分散染料 . 这些染料对光和洗涤具有良好的牢度,这对它们在纺织品染色中的应用至关重要。
工业应用:多种材料的着色
由于它在偶氮染料合成中的作用,2-氯-6,7-二甲氧基喹唑啉间接参与了多种材料的着色,包括纺织品、皮革、塑料、纸张、化妆品和食品 .
作用机制
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of 2-Chloro-6,7-dimethoxyquinazoline is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
生化分析
Biochemical Properties
It is known that quinazoline derivatives, to which 2-Chloro-6,7-dimethoxyquinazoline belongs, have been intensively studied as kinase inhibitors . These compounds interact with various enzymes and proteins, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and histone lysine methyltransferase (HKMT) . The nature of these interactions often involves binding to the active sites of these enzymes, leading to their inhibition or activation .
Cellular Effects
Some quinazoline derivatives have shown potent antitumor activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: 2-chloro-6,7-dimethoxyquinazoline is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing 2-chloro-6,7-dimethoxyquinazoline?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing 2-chloro-6,7-dimethoxyquinazoline sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of 2-chloro-6,7-dimethoxyquinazoline assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of 2-chloro-6,7-dimethoxyquinazoline []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of 2-chloro-6,7-dimethoxyquinazoline?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of 2-chloro-6,7-dimethoxyquinazoline extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of 2-chloro-6,7-dimethoxyquinazoline-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)








![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
